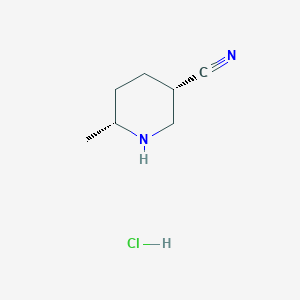

cis-6-Methyl-piperidine-3-carbonitrile hcl

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. bohrium.comdntb.gov.ua Its prevalence stems from its ability to exist in a stable chair conformation, which can be strategically substituted to create three-dimensional structures that effectively interact with biological targets. dntb.gov.ua The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts and hydrogen bonding interactions, which are crucial for the pharmacokinetic properties of drug molecules. researchgate.net Consequently, the development of synthetic methodologies to access substituted piperidines with high levels of stereocontrol is a major focus in modern organic synthesis. nih.govrsc.org

Overview of Nitrile-Containing Heterocycles in Advanced Synthesis

The nitrile, or cyano, functional group is a versatile and valuable component in organic synthesis. researchgate.net Its strong electron-withdrawing nature and linear geometry influence the electronic properties and shape of a molecule. Furthermore, the nitrile group can be transformed into a wide variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a key synthetic intermediate. researchgate.net In the context of heterocyclic chemistry, the introduction of a nitrile group can significantly modulate a molecule's polarity and its ability to participate in hydrogen bonding, which can be critical for its biological activity. researchgate.net

Structural and Stereochemical Context of cis-6-Methyl-piperidine-3-carbonitrile Hydrochloride

The IUPAC name for this specific stereoisomer is (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride, which precisely defines the absolute configuration at the two stereocenters. sigmaaldrich.com

Detailed Research Findings

While specific, in-depth research articles focusing solely on cis-6-Methyl-piperidine-3-carbonitrile hydrochloride are not widely available in the public domain, we can infer its chemical properties and likely synthetic routes based on established principles of organic chemistry and the extensive research on related substituted piperidines.

A plausible and common method for the synthesis of 2,6-disubstituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine (B92270). nih.gov In the case of cis-6-Methyl-piperidine-3-carbonitrile, this would involve the reduction of 6-methyl-5-cyanopyridine. The stereochemical outcome of such a reaction, yielding either the cis or trans isomer, is highly dependent on the catalyst, solvent, and reaction conditions employed. nih.govnih.gov Achieving a high diastereoselectivity for the cis isomer often presents a synthetic challenge and is a subject of ongoing research. nih.govnih.gov

Alternative synthetic strategies for constructing substituted piperidine rings include intramolecular reductive amination of δ-amino ketones or aldehydes and various cyclization reactions. bohrium.com

Below are the known properties of the compound, primarily sourced from commercial suppliers.

Interactive Data Table: Properties of cis-6-Methyl-piperidine-3-carbonitrile Hydrochloride

| Property | Value | Reference |

| CAS Number | 2204193-64-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₃ClN₂ | sigmaaldrich.com |

| IUPAC Name | (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride | sigmaaldrich.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,6R)-6-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXNJOZSPKWSY-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Stereoselective Synthesis of Cis 6 Methyl Piperidine 3 Carbonitrile Hydrochloride

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine core can be approached through several convergent and linear synthetic strategies. These methods focus on efficiently assembling the six-membered heterocyclic ring system.

Reductive Cyclization Approaches

Reductive cyclization is a powerful strategy for forming heterocyclic rings, including piperidines. dtic.mil This approach typically involves an intramolecular reaction of a linear precursor containing functional groups that can react to form the ring. For the synthesis of 6-methyl-piperidine-3-carbonitrile, a suitable acyclic precursor would possess a nitrogen source and electrophilic centers at appropriate positions to enable a 6-endo cyclization.

One potential pathway involves the reductive cyclization of a δ-amino nitrile or a related precursor. For instance, a 5-amino-2-cyano-alkene derivative could undergo reduction of the double bond and subsequent intramolecular cyclization. The stereochemistry of the methyl group can be influenced by the geometry of the starting alkene and the reaction conditions.

Recent advancements in this area include electroreductive cyclization methods, which can offer greener and more efficient alternatives to traditional chemical reductants. nih.govbeilstein-journals.orgresearchgate.net These electrochemical methods can be used for the cyclization of imines with terminal dihaloalkanes to form the piperidine ring. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Comparison of Reductive Cyclization Methods

| Method | Precursor Type | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Unsaturated amino-nitrile | H₂, Pd/C, PtO₂ | High yields, potential for stereocontrol | Requires high pressure, potential for over-reduction |

| Chemical Reduction | δ-Oxo-amino-nitrile | NaBH₄, LiAlH₄ | Mild conditions | Can have poor diastereoselectivity |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. An appropriately substituted diene and a dienophile containing a nitrogen atom can be used to construct the piperidine skeleton. Subsequent chemical modifications would be necessary to introduce the nitrile and methyl groups.

Intramolecular 1,3-dipolar cycloadditions of nitrones with alkenes are another effective strategy for synthesizing substituted piperidines. iupac.org This approach allows for the construction of the piperidine ring with good control over the relative stereochemistry of the substituents. The stereochemical outcome is often dictated by the chair-like transition state of the cycloaddition. iupac.org

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. researchgate.nettaylorfrancis.combohrium.comacs.org MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity. bohrium.com

Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.nettaylorfrancis.combohrium.com For example, a one-pot reaction involving an aldehyde, an amine, and a β-ketoester can yield a substituted piperidine scaffold. taylorfrancis.combohrium.com By carefully selecting the starting materials, it is possible to construct a piperidine ring that incorporates the necessary methyl and cyano functionalities, or precursors thereof. The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. taylorfrancis.com

Hydrogenation/Reduction Methods

The catalytic hydrogenation of substituted pyridine (B92270) precursors is one of the most direct and widely used methods for the synthesis of piperidines. nih.govdtic.mil For the target molecule, the corresponding precursor would be 6-methyl-3-cyanopyridine.

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. nih.gov Heterogeneous catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly employed. researchgate.net The use of specific catalysts can favor the formation of the cis isomer. For instance, hydrogenation over platinum in an acidic medium often leads to the cis product due to the adsorption of the pyridine ring onto the catalyst surface.

Recent developments have focused on homogeneous catalysts for the asymmetric hydrogenation of pyridinium salts, which can provide access to enantiomerically enriched piperidines. chemrxiv.orgdicp.ac.cn Ionic hydrogenation is another method that has shown excellent functional group tolerance, which is beneficial when dealing with sensitive groups like nitriles. chemrxiv.org

Table 2: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Typical Diastereoselectivity |

|---|---|---|---|---|

| PtO₂ | Acetic Acid | 50-70 | Room Temp | Often favors cis |

| Rh/C | Methanol | 50-100 | 25-80 | Varies with substrate |

| Pd/C | Ethanol | 1-50 | 25-100 | Varies with substrate |

Stereocontrol in the Synthesis of the cis-Diastereomer

Achieving the desired cis relative stereochemistry between the 6-methyl group and the 3-carbonitrile group is a critical aspect of the synthesis. This requires strategies that can effectively control the spatial arrangement of these substituents as the piperidine ring is formed or modified.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure starting materials from nature, such as amino acids, sugars, or terpenes, to introduce stereocenters into the target molecule. This approach is highly effective for controlling the absolute stereochemistry of the product.

For the synthesis of cis-6-methyl-piperidine-3-carbonitrile, a chiral starting material containing a pre-existing stereocenter could be used to direct the formation of the other stereocenters. For example, a derivative of a chiral amino acid could be elaborated into an acyclic precursor that, upon cyclization, would yield the desired piperidine diastereomer. The inherent chirality of the starting material can influence the transition state of the ring-closing reaction, leading to a high degree of diastereoselectivity.

Asymmetric synthesis of substituted piperidines can also be achieved through exocyclic chirality induction, where a chiral amine is used in a condensation reaction to produce enantiomerically pure piperidines. nih.govrsc.org

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis is a powerful tool for establishing the absolute stereochemistry of chiral centers in a molecule. In the context of piperidine synthesis, asymmetric catalysis can be employed to create an enantiomerically enriched piperidine core, which then serves as a scaffold for further functionalization. Various catalytic systems have been developed for the asymmetric synthesis of substituted piperidines.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to synthesize 3-substituted tetrahydropyridines with high enantioselectivity from pyridine and sp2-hybridized boronic acids. The process involves a partial reduction of pyridine to a dihydropyridine intermediate, followed by an asymmetric carbometalation, and a final reduction to the piperidine ring. This strategy provides access to a variety of enantioenriched 3-substituted piperidines.

Another strategy utilizes chiral phosphoric acids (CPAs) as catalysts in asymmetric intramolecular aza-Michael cyclizations. This method has been successfully applied to the synthesis of substituted pyrrolidines and can be extended to the formation of piperidine rings with high enantioselectivity. The success of this approach often relies on the nature of the Michael acceptor, with thioesters showing particular promise in achieving high yields and enantiomeric excesses.

Biocatalytic methods also offer a highly selective route to chiral piperidines. For instance, the asymmetric synthesis of trisubstituted piperidines can be achieved using a multi-enzymatic or chemo-enzymatic approach starting from achiral diketoester precursors researchgate.net. A key step is a highly enantioselective transamination that produces optically pure enamine or imine intermediates, which are then diastereoselectively reduced researchgate.net.

Table 1: Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Rhodium/(R)-TRIP | Asymmetric Reductive Heck | High enantioselectivity for 3-substituted piperidines. |

| Chiral Phosphoric Acids | Intramolecular aza-Michael | Versatile for N-heterocycle synthesis; high enantioselectivity. |

| Transaminase/Imine Reductase | Biocatalytic cascade | High enantioselectivity and diastereoselectivity from achiral starting materials. researchgate.net |

Diastereoselective Transformations

Once the piperidine ring is formed, or during its formation, diastereoselective transformations are crucial for establishing the desired cis relationship between the 6-methyl and 3-carbonitrile groups.

A common strategy for achieving cis-diastereoselectivity in 2,6-disubstituted piperidines is the catalytic hydrogenation of a substituted pyridine precursor. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and the substitution pattern on the pyridine ring. For example, the hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity to yield cis-piperidines.

Another powerful method is the diastereoselective reduction of a cyclic imine or enamine intermediate. These intermediates can be generated from the cyclization of an amino ketone or through other pathways. The reduction can be achieved using various reagents, with the facial selectivity of the hydride attack being directed by existing stereocenters or by the catalyst. For instance, the diastereoselective conversion of cyclic imines to cis-2,6-disubstituted piperidines has been demonstrated as an effective strategy nih.gov.

Furthermore, dearomative trifunctionalization of pyridinium salts with multifunctional azomethine ylides has been shown to produce highly crowded and structurally complex azaheterocycles with high diastereoselectivity rsc.org. This approach allows for the simultaneous introduction of multiple substituents with defined stereochemistry.

Table 2: Diastereoselective Methods for Substituted Piperidines

| Method | Key Intermediate | Diastereoselectivity |

| Catalytic Hydrogenation | Substituted Pyridine | High for cis-piperidines |

| Reduction of Cyclic Imine | Cyclic Imine/Iminium | High for cis-2,6-disubstituted piperidines nih.gov |

| Dearomative Trifunctionalization | Pyridinium Salt | High diastereoselectivity for complex azaheterocycles rsc.org |

Introduction and Functionalization of the Carbonitrile Group

One approach is the C3-selective cyanation of a pre-formed pyridine ring, which is then subjected to stereoselective reduction. This can be achieved through a tandem process involving the in situ generation of a dihydropyridine followed by reaction with a cyano electrophile nih.gov.

Alternatively, the nitrile group can be introduced onto the piperidine ring itself. This can be accomplished by the dehydration of a primary amide. For instance, a piperidine-3-carboxamide can be treated with a dehydrating agent like phosphorus oxychloride to yield the corresponding carbonitrile google.com.

Another method involves the hydrocyanation of an enamine or imine intermediate. This reaction adds a hydrogen and a cyanide group across the double bond, and the stereoselectivity can be controlled by the reaction conditions and the substrate.

Finally, dinitrile compounds can serve as precursors for piperidine synthesis. For example, a dinitrile can be treated with ammonia or a primary amine under catalytic hydrogenation conditions to form the piperidine ring with the nitrile group already incorporated.

Table 3: Methods for Introduction of the Carbonitrile Group

| Method | Precursor | Reagents |

| Cyanation of Pyridine | Pyridine | Dihydropyridine generation, Cyano electrophile nih.gov |

| Dehydration of Amide | Piperidine-3-carboxamide | Phosphorus oxychloride google.com |

| Hydrocyanation | Enamine/Imine | Hydrogen cyanide or a cyanide source |

| Cyclization of Dinitrile | Dinitrile | Ammonia/Primary amine, Catalytic hydrogenation |

Formation and Stability of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of cis-6-Methyl-piperidine-3-carbonitrile. Amine hydrochlorides are commonly used in pharmaceuticals to improve solubility, stability, and handling of the active pharmaceutical ingredient.

The hydrochloride salt is typically formed by treating a solution of the free base (the synthesized piperidine) with hydrochloric acid. The acid can be in the form of an aqueous solution, a solution in an organic solvent (like diethyl ether or isopropanol), or as gaseous hydrogen chloride. The choice of solvent and the method of acid addition can influence the crystallinity and purity of the resulting salt. For example, treating a solution of the piperidine in a suitable organic solvent with a solution of HCl in the same or a miscible solvent often leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration google.com.

The stability of piperidine hydrochloride salts is generally good. However, the presence of other functional groups, such as the carbonitrile, and exposure to air and moisture should be considered. Some amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the air. Additionally, some hydrochloride salts of complex organic molecules have shown instability in air over time, leading to decomposition nih.gov. Therefore, proper storage in a dry, inert atmosphere is recommended to ensure the long-term stability of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. The characterization of the salt can be performed using techniques such as X-ray crystallography to confirm its structure and conformation nih.gov.

Advanced Spectroscopic and Structural Characterization of Cis 6 Methyl Piperidine 3 Carbonitrile Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution 1H, 13C, and 15N NMR Data Analysis

High-resolution 1H and 13C NMR are fundamental to the characterization of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. In the 1H NMR spectrum, distinct signals corresponding to each unique proton are observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons attached to carbons adjacent to the nitrogen atom and the nitrile group will exhibit characteristic downfield shifts. The methyl group protons will appear as a doublet, due to coupling with the adjacent methine proton.

The 13C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts in the 13C NMR spectrum are indicative of the carbon's hybridization and the nature of its substituents. Notably, the carbon of the nitrile group (C≡N) appears in a distinct region of the spectrum, typically between 110-125 ppm. wisc.edu The carbons of the piperidine (B6355638) ring and the methyl group also show characteristic chemical shifts. chemicalbook.comchemicalbook.com While direct detection of 15N can be challenging due to its low natural abundance and gyromagnetic ratio, its chemical shift can be determined using indirect methods like HMBC, providing valuable information about the electronic state of the nitrogen atom within the piperidine ring.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for cis-6-Methyl-piperidine-3-carbonitrile Hydrochloride

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH3 | 1.0 - 1.5 (d) | 15 - 25 |

| Piperidine Ring CH2 | 1.5 - 3.5 (m) | 20 - 50 |

| Piperidine Ring CH | 2.5 - 4.0 (m) | 40 - 60 |

| CH-CN | 2.8 - 4.2 (m) | 25 - 40 |

| C-CN | - | 115 - 125 |

| NH | 8.0 - 10.0 (br s) | - |

Note: These are general predicted ranges and actual values may vary based on solvent and experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry Confirmation (e.g., COSY, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the spin systems within the piperidine ring and confirming the position of the methyl group relative to its neighboring protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. The cis stereochemistry of the methyl and nitrile substituents on the piperidine ring can be confirmed by the presence of a NOE cross-peak between the axial proton at C6 (bearing the methyl group) and the axial proton at C3 (bearing the nitrile group). researchgate.net The absence of such a correlation would suggest a trans relationship.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and gaining insights into the conformational properties of molecules.

The IR spectrum of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. The N-H stretching vibration of the protonated amine in the hydrochloride salt will appear as a broad band in the region of 3300-2700 cm⁻¹. C-H stretching and bending vibrations from the methyl and piperidine ring methylene (B1212753) groups will also be present. rsc.org

Raman spectroscopy provides complementary information. researchgate.netresearchgate.net The nitrile stretch is also Raman active. The symmetric and asymmetric stretching and bending modes of the piperidine ring can provide information about the ring's conformation. acs.orgspectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula. nih.govmdpi.com For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, HRMS would be used to confirm the expected molecular formula of C7H13ClN2 by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. nih.govscielo.br

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and stereochemistry. iucr.orgnih.gov

For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a single-crystal X-ray diffraction study would unambiguously confirm the cis relative stereochemistry of the methyl group at the C6 position and the carbonitrile group at the C3 position. sigmaaldrich.com It would also provide the absolute stereochemistry if a suitable crystallization method is employed or if the material is resolved into its enantiomers. sigmaaldrich.com

Conformational Analysis in the Solid State

The X-ray crystal structure reveals the preferred conformation of the molecule in the solid state. researchgate.netmdpi.com The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The analysis of the crystal structure would detail the specific puckering parameters of the chair conformation and the orientation of the methyl and carbonitrile substituents (axial or equatorial). researchgate.netmdpi.com This solid-state conformational information provides a valuable comparison to the solution-state conformation determined by NMR spectroscopy.

Intermolecular Interactions and Crystal Packing of the Hydrochloride Salt.

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a significant gap in the detailed structural analysis of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. To date, no specific research findings, including crystal structure data, have been published for this particular compound. Consequently, a detailed, experimentally-verified discussion of its intermolecular interactions and crystal packing is not possible.

The elucidation of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a definitive analysis of the solid-state architecture of a compound. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the crystal lattice.

Without experimental data, any description of the crystal packing would be purely speculative. Information regarding the crystal system, space group, unit cell dimensions, and the precise geometry of intermolecular contacts remains unknown.

Further research, specifically the successful crystallization of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride and its analysis by X-ray diffraction, is required to provide the necessary data for a detailed discussion of its intermolecular interactions and crystal packing.

Data Tables

Due to the absence of published crystallographic data for cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, no data tables can be generated.

Computational Chemistry and Theoretical Investigations of Cis 6 Methyl Piperidine 3 Carbonitrile Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, DFT calculations can elucidate key electronic properties such as molecular orbital energies, charge distribution, and reactivity descriptors.

Commonly employed methods for such analyses include the B3LYP functional with a 6-311G(d,p) basis set, which has been successfully used for analyzing substituted piperidines. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For instance, in a related diphenylpiperidine derivative, the HOMO was found to be localized on an aromatic ring and a C=O group, while the LUMO was distributed over a larger portion of the molecule, indicating the direction of electronic transitions. nih.gov

For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, the protonated nitrogen atom and the electron-withdrawing nitrile group are expected to significantly influence the electronic distribution. The HOMO is likely to be located around the piperidine (B6355638) ring, while the LUMO may be centered on the carbon-nitrogen triple bond of the nitrile group. A hypothetical DFT calculation could yield the following electronic parameters:

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Correlates with the ability to donate electrons |

| LUMO Energy | -1.2 | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

These values would be instrumental in understanding the molecule's reactivity in various chemical environments.

Conformational Landscape Analysis and Global Minima Identification

The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The relative stability of these conformers is dictated by steric and electronic effects of the substituents. For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, the methyl group at the 6-position and the carbonitrile group at the 3-position will determine the preferred conformation.

Computational studies on similar substituted piperidines, including their hydrochloride salts, have shown that the chair conformation is generally the most stable. researchgate.net In the cis configuration, both the methyl and carbonitrile groups can reside in either axial or equatorial positions. A detailed conformational analysis would involve geometry optimizations of all possible chair and boat conformers to identify the global minimum energy structure.

The relative energies of the conformers can be calculated using DFT methods, such as M06-2X, which is known to perform well for non-covalent interactions. The analysis would likely reveal that the chair conformation with the larger methyl group in an equatorial position to minimize steric hindrance is the most stable. The orientation of the smaller nitrile group would also play a role, with its equatorial placement generally being favored.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (6-Me equatorial, 3-CN equatorial) | 0.00 | Global Minimum |

| Chair (6-Me axial, 3-CN axial) | > 3.0 | High steric strain |

| Twist-Boat | > 5.0 | Higher energy intermediate |

Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule is a key determinant of its interaction with biological targets.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming the structure and stereochemistry of synthesized compounds. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating NMR chemical shifts. researchgate.net

For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, theoretical 1H and 13C NMR spectra can be generated. The calculated chemical shifts would then be compared with experimental data for validation. For instance, the chemical shift of the proton attached to the carbon bearing the nitrile group would be sensitive to its axial or equatorial orientation.

A comparison with experimentally determined NMR data for similar piperidine-based structures can provide a benchmark for the accuracy of the computational predictions. For example, the 1H NMR spectrum of 3-oxo-3-(piperidin-1-yl)propanenitrile shows methylene (B1212753) protons of the piperidine ring as multiplets between δ 1.39–1.53 and 3.24–3.37 ppm. nih.gov

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| H at C6 | ~3.1 | (Requires experimental data for validation) |

| H at C3 | ~2.8 | (Requires experimental data for validation) |

| Methyl Protons | ~1.2 | (Requires experimental data for validation) |

Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and the dynamic nature of the molecule in solution.

Computational Studies on Reaction Mechanisms and Transition States in its Formation or Transformation

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. The synthesis of substituted piperidines can proceed through various routes, including the reduction of corresponding pyridine (B92270) precursors or cyclization reactions. nih.govwhiterose.ac.uk

For cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a plausible synthetic route could involve the hydrogenation of a substituted pyridine. Computational studies could model this reaction pathway, identifying the key intermediates and transition states. The calculations would provide insights into the stereoselectivity of the reaction, explaining why the cis isomer might be preferentially formed.

For example, a study on a stereoselective intramolecular cyclization found that the initially formed trans-isomer could convert to the more stable cis-form over time. nih.gov DFT calculations could be employed to map the potential energy surface of such an isomerization, determining the energy barrier separating the two isomers.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.0 |

| Intermediate | -5.0 |

| Product | -20.0 |

By elucidating the reaction mechanism at a molecular level, computational studies can aid in optimizing reaction conditions to improve the yield and stereoselectivity of the synthesis of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride.

Reactivity and Chemical Transformations of Cis 6 Methyl Piperidine 3 Carbonitrile Hydrochloride

Transformations Involving the Nitrile Functional Group

The nitrile group (C≡N) at the C-3 position is a key site for functionalization, capable of undergoing various transformations such as hydrolysis, reduction, and nucleophilic additions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. whiterose.ac.uk This transformation typically occurs under acidic or basic conditions and converts the cyano group into a carboxyl group, yielding cis-6-methylpiperidine-3-carboxylic acid. This reaction is fundamental for converting the nitrile into a different class of functional group, opening up further synthetic possibilities.

Reduction: The reduction of the nitrile group is a common and vital transformation, typically leading to a primary amine. wikipedia.org This adds a basic aminomethyl group to the piperidine (B6355638) ring. Several reagents and conditions can achieve this transformation:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum dioxide is an effective method. wikipedia.org This process reduces the carbon-nitrogen triple bond to a single bond.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an ether solvent, followed by an acidic workup. chemguide.co.uk Other reagents like diisopropylaminoborane (B2863991) have also been shown to reduce a variety of nitriles to primary amines. nih.gov

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various heterocyclic systems or other functional groups. nih.govmdpi.com For instance, the reaction with organometallic reagents can lead to ketones after hydrolysis of the intermediate imine.

Table 1: Summary of Transformations of the Nitrile Group

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, ether; 2. H₃O⁺ | Primary Amine (-CH₂NH₂) |

| H₂, Raney Ni/Pd/PtO₂ | Primary Amine (-CH₂NH₂) | |

| Diisopropylaminoborane | Primary Amine (-CH₂NH₂) nih.gov | |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Ketone (after hydrolysis) |

Reactions at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, typically an alkyl halide, in the presence of a base to neutralize the formed acid. rsc.org For example, N-benzylation of a related piperidine ester has been achieved using benzyl (B1604629) bromide and sodium carbonate. rsc.org This reaction introduces a substituent onto the nitrogen, modifying the compound's steric and electronic properties. Direct alkylation can sometimes lead to a mixture of products if not carefully controlled. nih.gov

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.org This transformation is useful for installing protecting groups or for building more complex molecular architectures. An efficient N-acylation of amides has been described using a pyridine ring as an internal nucleophilic catalyst. semanticscholar.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent Class | Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide rsc.org |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride semanticscholar.org |

| Acid Anhydrides | Acetic anhydride, Boc-anhydride |

Functionalization and Derivatization of the Piperidine Ring

Beyond the inherent functionality, the piperidine ring itself can be further derivatized at its carbon atoms, although this often requires specific activation.

At C-3: The position alpha to the nitrile group can be deprotonated under strong basic conditions, allowing for the introduction of electrophiles. However, the acidity of this proton is generally low.

At C-2 and C-6: The positions alpha to the nitrogen atom are key sites for functionalization. Methodologies such as diastereoselective lithiation using a strong base like s-butyllithium, followed by trapping with an electrophile, can introduce substituents at these positions. nih.gov This strategy has been used to synthesize specific diastereomers of substituted piperidines. nih.gov

At C-5: Functionalization at the C-5 position is less direct and typically requires a multi-step synthetic sequence, possibly involving ring-opening and closing strategies or starting from a precursor that already contains the desired functionality.

Stereochemical Implications of Reactions on the cis-Scaffold

The pre-existing cis stereochemistry between the methyl group at C-6 and the nitrile group at C-3 has significant implications for subsequent chemical transformations. This cis-scaffold dictates the three-dimensional shape of the molecule and influences the direction of attack by incoming reagents.

Diastereoselectivity: Reactions on the ring or on its substituents will often proceed with a degree of diastereoselectivity. Reagents will preferentially approach from the less sterically hindered face of the ring. For example, hydrogenation of a double bond introduced into the ring would likely occur from the face opposite to the existing bulky substituents to yield a specific diastereomer. whiterose.ac.uk

Epimerization: The stereocenter at C-3, which is alpha to the nitrile group, can potentially be epimerized under basic conditions. Treatment with a base like potassium tert-butoxide can lead to the formation of an equilibrium mixture of the cis and the more thermodynamically stable trans isomer. rsc.orgnih.gov This provides a pathway to interconvert between diastereomers.

Conformational Control: The cis substituents influence the conformational equilibrium of the piperidine ring (chair, boat, twist-boat). In the preferred chair conformation, one or both substituents may occupy an axial or equatorial position, which in turn affects reactivity. Reactions that proceed through a chair-like transition state will be influenced by these conformational preferences. The relative stereochemistry of cis-piperidines can often be confirmed by analyzing coupling constants in ¹H NMR spectra. rsc.org

Applications of Cis 6 Methyl Piperidine 3 Carbonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The strategic placement of a secondary amine and a nitrile group on the piperidine (B6355638) ring makes cis-6-Methyl-piperidine-3-carbonitrile a highly valuable precursor for constructing more elaborate nitrogen-containing heterocyclic systems. researchgate.netmdpi.com These functional groups offer multiple pathways for annulation and functionalization, leading to fused, spirocyclic, and other complex molecular architectures that are sought after in drug discovery. frontiersin.orgnih.gov

The secondary amine is a versatile nucleophile and can participate in a wide array of ring-forming reactions. For instance, it can be acylated and then undergo intramolecular cyclization, or it can react with bifunctional electrophiles to construct new rings fused to the piperidine core. The nitrile group is a key synthon that can be transformed into various other functionalities. For example, it can be:

Hydrolyzed to a carboxylic acid or an amide, which can then be used in subsequent cyclization reactions.

Reduced to a primary amine, creating a diamine scaffold for further elaboration.

Acted upon by organometallic reagents to form ketones, which are themselves precursors to new heterocyclic rings.

Utilized in cycloaddition reactions to form heterocycles like tetrazoles.

The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to construct the core structure efficiently. nih.gov The cis-relationship between the methyl and nitrile groups provides specific stereochemical control, influencing the conformation of the resulting complex systems and their subsequent biological activity.

Table 1: Potential Synthetic Transformations of cis-6-Methyl-piperidine-3-carbonitrile for Heterocycle Synthesis

| Functional Group | Reagent/Condition | Resulting Intermediate | Potential Heterocyclic System |

| Nitrile (-CN) | 1. H2O, H+ or OH- 2. SOCl2, then amine | Amide / Carboxylic Acid | Fused lactams, Diketopiperazines |

| Nitrile (-CN) | H2, Raney Ni or LiAlH4 | Primary Amine (-CH2NH2) | Fused pyrazines, Imidazopiperidines |

| Secondary Amine (-NH-) | Phthalamide, then Gabriel Synthesis | Protected Amine | Fused pyrrolidines |

| Both | Glutaraldehyde | Fused Tetrahydropyridine | Quinolizidine or Indolizidine alkaloids |

Scaffold Design in the Development of New Chemical Entities

In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a growing interest in moving beyond flat, two-dimensional molecules to explore three-dimensional chemical space. nih.gov Saturated heterocycles like piperidine are ideal for this purpose. The cis-6-Methyl-piperidine-3-carbonitrile scaffold offers a well-defined three-dimensional structure that can be used to orient substituents in specific vectors, allowing for a more precise probing of protein binding pockets. nih.gov

The value of this compound as a molecular scaffold arises from several key features: mdpi.com

Structural Rigidity and 3D Shape: Unlike flexible acyclic chains, the piperidine ring has a more defined chair-like conformation. The cis-substitution pattern further locks the molecule into a preferred geometry, reducing the entropic penalty upon binding to a biological target. The exploration of 3D fragment chemical space is a key strategy for developing novel lead compounds. nih.gov

Vectors for Diversification: The molecule possesses three key points for modification: the nitrogen atom, the nitrile group, and the existing ring carbons. This allows for the systematic decoration of the core scaffold to explore chemical space and optimize interactions with a target. nih.gov

Physicochemical Properties: The piperidine motif generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, compared to more lipophilic aromatic systems.

The use of such "privileged scaffolds" provides a starting point for building libraries of diverse compounds, increasing the efficiency of the drug discovery process. mdpi.com

Table 2: Attributes of cis-6-Methyl-piperidine-3-carbonitrile as a Chemical Scaffold

| Attribute | Description | Relevance in Drug Discovery |

| 3D Geometry | The cis-disubstituted piperidine ring provides a rigid, non-planar structure. nih.gov | Allows for precise spatial arrangement of functional groups, leading to improved binding affinity and selectivity. |

| Functional Handles | Contains a secondary amine and a nitrile group for chemical modification. | Enables rapid generation of analog libraries for structure-activity relationship (SAR) studies. |

| "Privileged" Status | The piperidine core is present in many approved drugs and natural products. nih.gov | The scaffold is known to interact with various biological targets and often possesses favorable ADME properties. |

| Stereochemistry | Defined cis-stereochemistry at positions 3 and 6. | Provides stereochemical control, which is crucial for specific biological interactions. |

Role in Cascade Reactions and Multi-Component Syntheses

Cascade reactions and multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation. nih.govresearchgate.net These processes are highly efficient, reduce waste, and can generate significant molecular complexity in one step. The functional groups on cis-6-Methyl-piperidine-3-carbonitrile make it an ideal candidate for participation in such reactions.

A hypothetical multi-component reaction could involve the piperidine nitrogen acting as the amine component, while the nitrile group could either remain as a spectator or participate in a subsequent intramolecular cyclization. For example, in an isonitrile-based MCR like the Ugi or van Leusen reaction, the secondary amine of the piperidine could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex, peptide-like structure built upon the piperidine core. mdpi.commdpi.com

Similarly, the compound could be a key component in cascade reactions. A cascade could be initiated by modifying one of the functional groups, which then triggers a series of intramolecular transformations. For example, reduction of the nitrile to a primary amine would yield a cis-1,4-diamine derivative (after considering the ring numbering). This intermediate could then be used in a cascade reaction with a dialdehyde (B1249045) to form complex bicyclic systems in a single, stereocontrolled transformation. The efficiency of such cascade processes lies in combining multiple bond-forming steps in a single pot without isolating intermediates. nih.govresearchgate.net

Methodologies for Scaffold Diversification

Scaffold diversification is the process of chemically modifying a core molecular structure to generate a library of related compounds. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). cis-6-Methyl-piperidine-3-carbonitrile is well-suited for diversification due to its reactive functional groups.

Key methodologies for its diversification include:

N-Functionalization: The secondary amine is readily functionalized.

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce a wide variety of alkyl and aryl groups.

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can install amides, sulfonamides, and ureas, respectively, which are important functional groups for modulating properties and forming hydrogen bonds.

Nitrile Group Transformations: The nitrile is a versatile functional group that can be converted into numerous other groups.

Reduction: Catalytic hydrogenation or reduction with agents like LiAlH4 converts the nitrile to a primary amine (a 3-(aminomethyl) group).

Hydrolysis: Acidic or basic hydrolysis can transform the nitrile into a carboxylic acid or a primary amide.

Addition of Nucleophiles: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Ring-Based Modification: While more challenging, derivatization of the piperidine ring itself is possible, for instance, through α-lithiation and trapping, a technique used for other substituted piperidines. nih.gov

This multi-directional approach allows for the creation of a large and diverse library of new chemical entities from a single, stereochemically defined building block.

Table 3: Summary of Scaffold Diversification Strategies

| Diversification Point | Reaction Type | Reagents | Resulting Functional Group |

| Piperidine Nitrogen | N-Acylation | RCOCl, Et3N | Amide |

| N-Sulfonylation | RSO2Cl, Pyridine (B92270) | Sulfonamide | |

| N-Alkylation | R-Br, K2CO3 | Tertiary Amine | |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine | |

| Carbonitrile Group | Reduction | H2/Pd, or LiAlH4 | Primary Amine |

| Hydrolysis | HCl, H2O | Carboxylic Acid | |

| Cycloaddition | NaN3, NH4Cl | Tetrazole | |

| Nucleophilic Addition | R-MgBr, then H3O+ | Ketone |

Advanced Analytical Methodologies for Research and Purity Assessment of Cis 6 Methyl Piperidine 3 Carbonitrile Hydrochloride

Chromatographic Separation of Diastereomers and Enantiomers (e.g., Chiral HPLC)

The presence of two stereocenters in cis-6-Methyl-piperidine-3-carbonitrile results in the potential for two diastereomeric pairs of enantiomers. The separation of these stereoisomers is a significant analytical challenge that is often addressed using high-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs).

Detailed Research Findings:

The separation of diastereomers can often be achieved on achiral stationary phases due to their different physicochemical properties. However, the resolution of enantiomers necessitates a chiral environment. chiralpedia.com This is typically accomplished by using a CSP or a chiral mobile phase additive. For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. chiralpedia.com

In the case of compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection. nih.gov For instance, a derivatizing agent like para-toluenesulfonyl chloride can be used to introduce a chromophore into the analyte, facilitating its detection by a UV detector. nih.gov The choice of mobile phase is also critical; a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is common for normal-phase chiral separations. mdpi.com The addition of a small amount of an amine, like diethylamine, can improve peak shape and resolution for basic compounds like piperidines. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of stereoisomers, often providing faster and more efficient separations than HPLC. tdx.cat

Table 1: Illustrative Chiral HPLC Method for Separation of cis-6-Methyl-piperidine-3-carbonitrile Stereoisomers

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

| Retention Time (Peak 1) | 9.8 min (Enantiomer 1 of Diastereomer 1) |

| Retention Time (Peak 2) | 11.5 min (Enantiomer 2 of Diastereomer 1) |

| Retention Time (Peak 3) | 14.2 min (Enantiomer 1 of Diastereomer 2) |

| Retention Time (Peak 4) | 16.1 min (Enantiomer 2 of Diastereomer 2) |

| Resolution (Rs) between enantiomers | > 2.0 |

This table presents a hypothetical, yet scientifically plausible, set of conditions for the chiral separation of the stereoisomers of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. The specific retention times and resolution are illustrative.

Development of Specific Analytical Protocols for Complex Research Matrices

Analyzing cis-6-Methyl-piperidine-3-carbonitrile hydrochloride in complex matrices, such as biological fluids (plasma, urine) or during in-process control of chemical reactions, requires the development of specific and robust analytical protocols. These protocols are designed to ensure accurate quantification by minimizing interference from the matrix components.

Detailed Research Findings:

The development of such protocols typically begins with sample preparation, which is a critical step to isolate the analyte and remove interfering substances. dtic.mil For biological samples, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. dtic.mil The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

For the analysis of piperidine derivatives in biological fluids, a combination of HPLC with mass spectrometry (LC-MS) is often the method of choice due to its high sensitivity and selectivity. nih.gov LC-MS can provide structural information and allows for quantification even at very low concentrations. The development of an LC-MS method involves optimizing the chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer parameters (e.g., selecting specific parent and daughter ions for multiple reaction monitoring, MRM) to achieve the desired sensitivity and specificity.

Method validation is a crucial part of protocol development and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). jocpr.com For complex matrices, assessing the matrix effect is also essential to ensure that the matrix does not suppress or enhance the analyte signal, leading to inaccurate results.

A general strategy for developing an analytical protocol for cis-6-Methyl-piperidine-3-carbonitrile hydrochloride in a research matrix would involve:

Analyte Characterization: Understanding the physicochemical properties of the compound (pKa, solubility, stability).

Method Selection: Choosing the appropriate analytical technique (e.g., HPLC-UV, LC-MS) based on the required sensitivity and the complexity of the matrix.

Sample Preparation: Developing an efficient extraction procedure to isolate the analyte from the matrix.

Optimization of Instrumental Parameters: Fine-tuning chromatographic conditions and detector settings.

Method Validation: A comprehensive validation of the method to demonstrate its suitability for the intended purpose.

Q & A

Q. What synthetic routes are recommended for cis-6-Methyl-piperidine-3-carbonitrile HCl, and how do reaction conditions influence yield?

The synthesis of cis-6-Methyl-piperidine-3-carbonitrile HCl typically involves chlorination or cyclization reactions. For example, chlorination of hydroxypyridinecarbonitriles using POCl₃ or PCl₅ under controlled temperatures (80–120°C) can yield pyridinecarbonitrile derivatives . Reaction optimization should focus on stoichiometry, solvent selection (e.g., aqueous vs. organic media), and catalyst efficiency (e.g., NaCl in aqueous synthesis ). Yield variations often arise from competing side reactions, such as over-chlorination; thus, monitoring reaction progress via TLC or HPLC is critical.

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. After crystal growth via vapor diffusion or slow evaporation, data collection and refinement are performed using programs like SHELXL . Key steps include:

- Data processing : Integration of reflection intensities with SHELXPRO.

- Structure solution : Direct methods (SHELXS) for phase determination.

- Refinement : Iterative cycles adjusting positional and thermal parameters. Hydrogen bonding networks should be analyzed using graph set notation (e.g., C(6) motifs) to classify interactions .

Q. What analytical techniques are effective for quantifying purity, and how are endpoints determined in mixed-acid titration?

Potentiometric titration with standardized NaOH can quantify HCl and weak acid impurities. For multi-component systems (e.g., HCl + H₃PO₄), use first- and second-derivative plots to resolve overlapping endpoints . Calibration with reference standards and validation via NMR or mass spectrometry ensures accuracy. For purity assessment, combine HPLC (C18 column, UV detection) with differential scanning calorimetry (DSC) to detect polymorphic impurities.

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen bonding networks in the crystal lattice?

Graph set analysis classifies hydrogen bonds into designators (e.g., D, R, C) based on donor-acceptor patterns. For cis-6-Methyl-piperidine-3-carbonitrile HCl, identify proton donors (e.g., NH⁺) and acceptors (e.g., Cl⁻, nitrile groups). Use software like Mercury or CrystalExplorer to generate interaction graphs, then apply Etter’s rules to predict packing motifs . For example, a C₂²(6) motif indicates a cyclic dimer stabilized by two NH⋯Cl bonds.

Q. What strategies minimize by-products during synthesis?

By-product formation (e.g., dichlorinated derivatives) is mitigated by:

- Temperature control : Lower temperatures (≤80°C) reduce over-chlorination .

- Catalyst screening : Transition metal catalysts (e.g., CuI) enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity. Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., pH, reagent ratios) to identify optimal conditions .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example:

Q. What computational methods refine molecular geometry when experimental data is limited?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize bond lengths and angles. Pair with Rietveld refinement for powder XRD data to resolve disorder in crystal lattices . For dynamic processes (e.g., tautomerism), apply Molecular Mechanics (MM) simulations to explore energy barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.